Comprehensive Structure Elucidation of 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid
Comprehensive Structure Elucidation of 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid
This guide details the structure elucidation and confirmation of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid , a specific regioisomer derived from the alkylation of 4-nitrocatechol.[1]
This document addresses the critical analytical challenge: distinguishing the target molecule from its regioisomer, 2-(2-Hydroxy-4-nitrophenoxy)acetic acid , which often co-elutes or co-crystallizes during synthesis.[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid Molecular Formula: C₈H₇NO₆ Molecular Weight: 213.14 g/mol Core Scaffold: 1,2,4-trisubstituted benzene (4-nitrocatechol derivative)[1]
In drug development, this molecule frequently appears as a metabolite of nitrocatechol-based COMT inhibitors (e.g., entacapone analogs) or as a synthetic intermediate.[1] The structural confirmation is non-trivial because the starting material, 4-nitrocatechol, possesses two non-equivalent hydroxyl groups. Mono-alkylation with chloroacetic acid yields two potential isomers.
This guide provides a self-validating analytical workflow to definitively assign the ether linkage to the hydroxyl group meta to the nitro group (Position 1), leaving the hydroxyl group para to the nitro group (Position 2) free.
Synthesis Context & The Isomer Challenge
To understand the elucidation logic, one must understand the origin of the structural ambiguity.
The Reaction Pathway
The synthesis typically involves the reaction of 4-nitrocatechol with ethyl chloroacetate (or chloroacetic acid) in the presence of a base (e.g., K₂CO₃), followed by hydrolysis.
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Site A (C1 - Para to NO₂): This hydroxyl is more acidic (pKa ~7.[1]0) due to resonance stabilization by the nitro group. It deprotonates first but is less nucleophilic.
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Site B (C2 - Meta to NO₂): This hydroxyl is less acidic (pKa ~10.[1]8) but, once deprotonated, is significantly more nucleophilic.
Depending on the base strength and solvent, a mixture is often obtained.
Visualization: The Regioselectivity Divergence
Figure 1: Divergent synthesis pathways leading to the target molecule and its primary regioisomer.
Analytical Strategy: The "Triad of Proof"
To confirm the structure, we employ a triad of orthogonal techniques. The protocol below is designed to be self-validating.
Step 1: Mass Spectrometry (MS) - Molecular Weight Confirmation
Goal: Confirm formula C₈H₇NO₆ and analyze fragmentation to rule out gross structural errors (e.g., di-alkylation).
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Ionization Mode: ESI Negative (ESI-) is preferred due to the carboxylic acid and phenol.[1]
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Observed Ion: [M-H]⁻ at m/z 212.
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Diagnostic Fragmentation (MS/MS):
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m/z 212 → 168 (Loss of CO₂ from carboxylic acid).
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m/z 168 → 138 (Loss of NO/CH₂O characteristic of nitrophenols).
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Step 2: Infrared Spectroscopy (IR) - Functional Group Validation
Goal: Confirm the presence of free phenol, carboxylic acid, and nitro group.
| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |
| -OH (Phenol) | 3300–3500 (broad) | Distinguishes from di-alkylated impurity (which lacks OH).[1] |
| -COOH (Acid) | 1700–1730 (strong) | Carbonyl stretch; confirms hydrolysis of ester precursor.[1] |
| -NO₂ (Nitro) | 1530 (asym) & 1350 (sym) | Strong, sharp bands confirming the nitro group remains intact.[1] |
| C-O-C (Ether) | 1200–1250 | Aryl alkyl ether stretch. |
Detailed NMR Elucidation (The Confirmation Engine)
This is the definitive step. Mass Spec and IR cannot distinguish the 5-nitro isomer from the 4-nitro isomer.[1] Only ¹H NMR (specifically coupling constants and NOE) can confirm the regiochemistry.
Proton Assignment Strategy
The aromatic region will show three protons. We must identify the coupling pattern (splitting) to map the substitution.
Target Structure: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid[1]
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H3: Ortho to -OH, Meta to -NO₂.
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H4: Ortho to -NO₂, Meta to -OH.[1]
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H6: Ortho to Ether, Ortho to -NO₂.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment Logic |
| H3 | 7.05 ppm | Doublet (d) | J ≈ 8.8 Hz | Ortho coupling to H4.[1] Shielded by adjacent OH. |
| H4 | 7.75 ppm | Doublet of Doublets (dd) | J ≈ 8.8, 2.6 Hz | Large ortho coupling (H3) + small meta coupling (H6). Deshielded by NO₂. |
| H6 | 7.65 ppm | Doublet (d) | J ≈ 2.6 Hz | Diagnostic Signal. Isolated by substituents. Shows only meta coupling to H4. |
| -CH₂- | 4.75 ppm | Singlet (s) | - | Methylene of the acetic acid moiety.[1] |
| -OH | 10.5+ ppm | Broad s | - | Phenolic proton (exchangeable).[1] |
The "Isomer Trap": How to Distinguish 5-Nitro vs. 4-Nitro
If you have the wrong isomer (4-nitro ), the spectrum changes significantly:
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Isomer (4-nitro): The proton at C3 is isolated between the OH and NO₂ groups. It will appear as a small doublet (J ~2.5 Hz) .
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Target (5-nitro): The proton at C6 is isolated between the Ether and NO₂ groups. It appears as a small doublet (J ~2.5 Hz) .
Wait, both have a small doublet? How do we distinguish? Answer: NOESY (Nuclear Overhauser Effect Spectroscopy). [1]
The Definitive NOESY Experiment
This is the "Trustworthiness" step. We look for spatial proximity between the methylene protons (-OCH₂-) and the aromatic ring protons.[1]
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Target Molecule: The -OCH₂- group is attached at C1.[1] It is spatially close to H6 (and H2-OH, but OH is exchangeable).[1]
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Observation: Strong NOE correlation between -OCH₂- (4.75 ppm) and the small meta-coupled doublet (H6, 7.65 ppm) .[1]
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Isomer (4-nitro): The -OCH₂- group is attached at C2 (para to NO₂).[1] It is spatially close to H3 (isolated) and H1 (which doesn't exist, it's the ipso carbon).
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Observation: NOE correlation between -OCH₂- and the large ortho-coupled doublet (H3) ? No, in the 4-nitro isomer, the ether is at C1 (by IUPAC priority) but let's stick to the scaffold.
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Correction: In the 4-nitro isomer (2-hydroxy-4-nitrophenoxyacetic acid), the ether is at position 1, OH at 2, NO2 at 4.[1]
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Protons are at 3, 5, 6.
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H6 is adjacent to the Ether. H6 is ortho to H5.
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Observation: Strong NOE correlation between -OCH₂- and a proton showing a large ortho coupling (H6, J~9Hz) .[1]
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-
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NOE to small doublet (J~2.5) = Target (5-nitro isomer) .
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NOE to large doublet (J~9.0) = Impurity (4-nitro isomer) .[1]
Visualization: The NMR Decision Tree
Figure 2: NMR Decision Tree for distinguishing regioisomers based on NOE and coupling constants.
Experimental Protocol for Validation
Sample Preparation
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Dissolve 10 mg of the isolated solid in 0.6 mL of DMSO-d₆ . (DMSO is required to prevent exchange of the phenolic proton and ensure solubility of the nitro-aromatic).
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Add 1 drop of TMS (Tetramethylsilane) as internal reference.
Instrument Parameters (Standard 400 MHz)
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Pulse Sequence: zg30 (Proton), noesy1d (1D NOESY).
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Temperature: 298 K.
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Number of Scans: 16 (Proton), 256 (NOESY).
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Relaxation Delay: 1.0 s (Proton), 2.0 s (NOESY mixing time).
System Suitability Test (SST)
Before confirming the structure, verify the integration ratio:
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Aromatic Protons (3H) : Methylene Protons (2H).
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Ratio must be 1.5 : 1.0 (± 5%).
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If the ratio deviates, check for residual solvent or the presence of the bis-alkylated impurity (which would have 4H methylene and only 2H aromatic).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15720, 2-(4-Nitrophenoxy)acetic acid (Isomer Analog Data).[1] Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for NMR coupling constants in trisubstituted benzenes).
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Helal, C. J., & Lucas, J. C. (2002). Regioselective synthesis of imidazoles (Analogous regioselectivity principles in alkylation). Organic Letters, 4(23), 4133-4134.[1][2] Retrieved from [Link]
